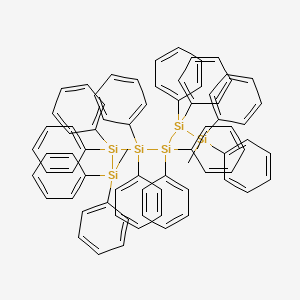
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide is a synthetic organic compound with the molecular formula C28H50N2O3S and a molecular weight of 494.786 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hexadecyloxy group attached to a metanilamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves several steps. The general synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a cyclohexylation reaction, typically using cyclohexylamine as a starting material.
Attachment of the Hexadecyloxy Group: The hexadecyloxy group is attached via an etherification reaction, where hexadecanol is reacted with a suitable leaving group.
Formation of the Metanilamide Core: The final step involves the formation of the metanilamide core through an amidation reaction, where the cyclohexyl and hexadecyloxy groups are attached to the central amide structure.
Análisis De Reacciones Químicas
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hexadecyloxy group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide can be compared with other similar compounds, such as:
N1-Cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide: This compound has a similar cyclohexyl group but differs in the presence of a fluorobenzyl group and a diazepane ring.
N1-Hexadecyl-4-methoxy-N2-(alpha-methylbenzyl)-metanilamide: This compound has a hexadecyl group and a methoxy group, with a different substitution pattern on the metanilamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
6664-01-3 |
|---|---|
Fórmula molecular |
C28H50N2O3S |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
3-amino-N-cyclohexyl-4-hexadecoxybenzenesulfonamide |
InChI |
InChI=1S/C28H50N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-28-22-21-26(24-27(28)29)34(31,32)30-25-19-16-15-17-20-25/h21-22,24-25,30H,2-20,23,29H2,1H3 |
Clave InChI |
RMSAMELDLCWLCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


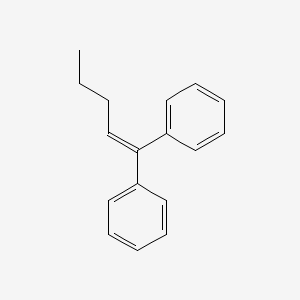
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
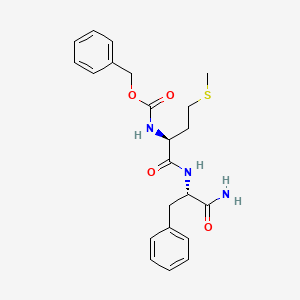

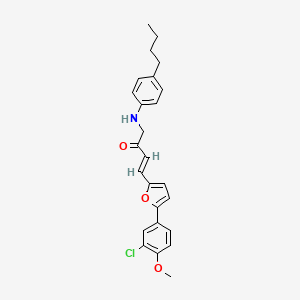


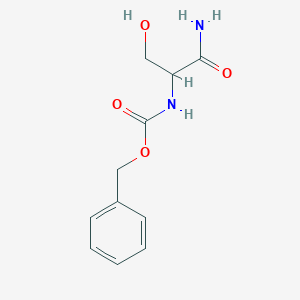
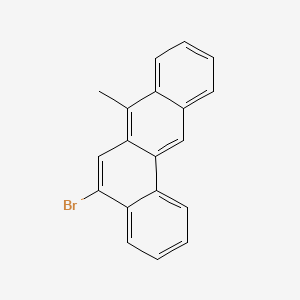
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
